1,2-Dibenzylhydrazine;hydrochloride
Description
Historical Context of Hydrazine (B178648) Reactivity Studies
The journey into the rich chemistry of hydrazines began in the late 19th century. In 1875, German chemist Emil Fischer was investigating nitrogen-based compounds and synthesized phenylhydrazine (B124118). This discovery proved to be a pivotal moment, as phenylhydrazine became an invaluable tool for the characterization of sugars and other carbonyl-containing compounds through the formation of well-defined crystalline derivatives known as hydrazones and osazones.
Following Fischer's work, Theodor Curtius first synthesized hydrazine itself in 1887. chemicalbook.com Pure anhydrous hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. chemicalbook.com The early 20th century saw the development of the Olin Raschig process, which enabled the large-scale production of hydrazine, paving the way for its use in various industrial applications. chemicalbook.com While initially explored for its high reactivity and use as a rocket propellant, the synthetic utility of hydrazine and its derivatives in organic chemistry continued to expand, building on Fischer's foundational studies. chemicalbook.comchemicalbook.com
Significance of 1,2-Disubstituted Hydrazines in Synthetic Methodologies
Hydrazines can be classified based on the number and position of their organic substituents. 1,2-Disubstituted hydrazines, also known as symmetrical hydrazines, feature a substituent on each nitrogen atom. This symmetrical substitution pattern imparts distinct chemical properties compared to their monosubstituted or 1,1-disubstituted (asymmetrical) counterparts.
The presence of two substituents on adjacent nitrogen atoms makes 1,2-disubstituted hydrazines crucial building blocks in the synthesis of various heterocyclic compounds. They are key precursors for the construction of nitrogen-containing rings, which are prevalent in many biologically active molecules and pharmaceutical agents. The nature of the substituents on the nitrogen atoms can be tailored to influence the reactivity and solubility of the hydrazine, as well as the properties of the final products.
The synthesis of 1,2-disubstituted hydrazines can be achieved through several methods, including the alkylation of hydrazine or the reduction of azocompounds. For instance, a common route involves the acylation of hydrazine followed by alkylation and subsequent hydrolysis. This multi-step process allows for the introduction of a wide variety of substituents. The development of more direct and efficient methods for the synthesis of 1,2-disubstituted hydrazines remains an active area of research, as these compounds are valuable intermediates in organic synthesis. organic-chemistry.org
Academic Research Trajectories for N,N'-Dibenzylhydrazine Derivatives
Research into N,N'-dibenzylhydrazine and its derivatives highlights their utility in modern synthetic chemistry. One area of investigation involves the use of these compounds as precursors to other complex molecules. For example, the oxidation of N,N'-dibenzylhydrazine can lead to the formation of the corresponding azo compound, which can then participate in various cycloaddition reactions.
Furthermore, derivatives of N,N'-dibenzylhydrazine, such as 1,2-dibenzoylhydrazine, have been studied for their interesting structural and electronic properties. X-ray crystallographic studies of 1,2-dibenzoylhydrazine have revealed details about its molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net In silico docking studies of 1,2-dibenzoylhydrazine have also been conducted to evaluate its potential as a ligand for various biological targets. nih.gov These computational studies suggest that the dibenzoylhydrazine scaffold could serve as a starting point for the design of novel bioactive compounds. nih.gov The conversion of 1,2-dibenzylhydrazine (B2685787) to its hydrochloride salt is a common strategy to improve its stability and handling properties. The hydrochloride salt is typically a crystalline solid that is more stable than the free base.
Data Tables
Physical and Chemical Properties of 1,2-Dibenzylhydrazine;hydrochloride
| Property | Value |
| CAS Number | 56157-71-2 |
| Molecular Formula | C₁₄H₁₇ClN₂ |
| Molecular Weight | 248.751 g/mol |
| Boiling Point | 348.3°C at 760 mmHg |
| Flash Point | 174°C |
| Density | 1.058 g/cm³ |
Data sourced from Chemsrc.
Synthetic Approaches to Substituted Hydrazines
| Method | Description | Application |
| Reductive Alkylation | Direct reaction of hydrazine derivatives with carbonyl compounds in the presence of a reducing agent like α-picoline-borane. | Synthesis of N-alkylhydrazine derivatives. organic-chemistry.org |
| Alkylation of Protected Hydrazines | Alkylation of a protected hydrazine, such as di-tert-butyl hydrazine-1,2-dicarboxylate, followed by deprotection. | Facile synthesis of mono-, di-, and trisubstituted hydrazines. |
| Reduction of N-Nitrosamines | Reduction of N-nitrosamines using a suitable reducing agent. | Preparation of 1,1-disubstituted hydrazines. |
| Reduction of Azocompounds | Reduction of azo compounds, which can be prepared from the oxidation of hydrazines. | Synthesis of 1,2-disubstituted hydrazines. chemicalbook.com |
Structure
3D Structure of Parent
Properties
CAS No. |
56157-71-2 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
1,2-dibenzylhydrazine;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H |
InChI Key |
XKBCQCJECHACAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl |
Other CAS No. |
26254-04-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dibenzylhydrazine Hydrochloride
Established Synthetic Routes and Refinements
Established methods for the synthesis of hydrazine (B178648) derivatives have been adapted and refined to improve yields, purity, and reaction conditions for obtaining 1,2-dibenzylhydrazine (B2685787) hydrochloride.
Curtius Method Adaptations for N,N'-Dibenzylhydrazine Hydrochloride Synthesis
The Curtius rearrangement, a versatile method for converting carboxylic acids to amines, can be adapted for the synthesis of N,N'-disubstituted hydrazines. nih.govrsc.org The traditional Curtius reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a suitable nucleophile. wikipedia.orgorganic-chemistry.org For the synthesis of a symmetrically disubstituted hydrazine like 1,2-dibenzylhydrazine, a modified approach is necessary.
While direct application of the Curtius rearrangement to produce a hydrazine is not typical, the principles of the reaction can be integrated into a multi-step synthesis. For instance, a precursor containing a hydrazine moiety could be derivatized with a carboxylic acid, which is then subjected to the Curtius rearrangement to introduce the second benzyl (B1604629) group. However, a more direct adaptation is not commonly reported for this specific compound. The challenges lie in controlling the reactivity of the hydrazine nitrogen atoms and preventing side reactions.
Reductive Approaches for Hydrazine Generation
Reductive methods are among the most prevalent and efficient for the synthesis of 1,2-disubstituted hydrazines. These approaches typically involve the reduction of a precursor containing a nitrogen-nitrogen double or single bond within a more oxidized state.
Palladium-Catalyzed Hydrogenation of Azines and Related Intermediates
Palladium-catalyzed hydrogenation is a powerful and widely used method for the reduction of various functional groups, including the C=N double bonds present in azines. youtube.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com The synthesis of 1,2-dibenzylhydrazine can be effectively achieved through the catalytic hydrogenation of benzalazine (B126859), which is readily prepared from the condensation of benzaldehyde (B42025) and hydrazine. nih.govchemistryviews.org
The process involves the use of hydrogen gas and a palladium catalyst, often supported on carbon (Pd/C), to reduce the two imine bonds of the azine. youtube.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The resulting 1,2-dibenzylhydrazine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. The use of a poisoned palladium catalyst can sometimes be employed to prevent over-reduction to the corresponding amine. youtube.com
| Catalyst | Substrate | Product | Yield | Reference |
| Palladium on Carbon (Pd/C) | Benzalazine | 1,2-Dibenzylhydrazine | High | youtube.com |
Ionic Hydrogenation Protocols
Ionic hydrogenation offers a milder alternative to catalytic hydrogenation and can be particularly useful for substrates with sensitive functional groups. This method involves a hydride source and a proton source to effect the reduction. An efficient method for the ionic hydrogenation of azines to the corresponding 1,2-dialkylhydrazines has been developed, providing nearly quantitative yields for many products. unimi.it This protocol is characterized by fast reaction times and simple product isolation. unimi.it
In this approach, the azine is activated by protonation, which facilitates the nucleophilic attack of a hydride. A common system for ionic hydrogenation is the use of a silane, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. For the synthesis of 1,2-dibenzylhydrazine hydrochloride, benzalazine would be treated with the hydride source and acid, followed by precipitation of the hydrochloride salt. unimi.it
| Hydride Source | Acid | Substrate | Product | Key Feature | Reference |
| NMe₃·BH₃ | HCl | Azines | 1,2-Dialkylhydrazine hydrochlorides | High yields, simple workup | unimi.it |
| Triethylsilane | Trifluoroacetic Acid | Benzalazine | 1,2-Dibenzylhydrazine | Mild conditions |
Diborane (B8814927) Reduction of Hydrazones: Mechanistic Insights and Scope
Diborane (B₂H₆) is a powerful reducing agent capable of reducing a variety of functional groups, including hydrazones. stackexchange.comlibretexts.orgwikipedia.org The reduction of N,N-dimethylhydrazones to the corresponding hydrazines has been achieved using borane (B79455) complexes. nsf.govnih.gov This methodology can be extended to the synthesis of 1,2-dibenzylhydrazine.
The mechanism of diborane reduction involves the coordination of the boron atom to the nitrogen of the C=N bond, followed by the transfer of a hydride ion to the carbon atom. stackexchange.com This process is repeated to reduce the imine functionality to the corresponding hydrazine. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting dibenzylhydrazine can be isolated as its hydrochloride salt.
The scope of this reaction is broad, but care must be taken to control the stoichiometry of the reducing agent to avoid over-reduction. The use of preformed primary amine borane complexes has been shown to be particularly effective for the reduction of N,N-dimethylhydrazones, providing excellent yields of the air-sensitive hydrazine products. nih.gov
Reduction Strategies Involving N-Nitrosamine Precursors
The reduction of N-nitrosamines is a well-established route to the corresponding hydrazines. acs.orggoogle.comrsc.org This method involves the synthesis of the N-nitrosamine precursor, followed by its reduction to the hydrazine. For 1,2-dibenzylhydrazine, the precursor would be N-nitroso-1,2-dibenzylamine.
Various reducing agents can be employed for this transformation. Historically, zinc dust in acetic acid was used, providing moderate yields. acs.org More modern and efficient methods include the use of lithium aluminum hydride (LiAlH₄), which can give yields of around 75%. google.com Catalytic hydrogenation using a palladium catalyst has also been shown to be an effective and economical method for the reduction of nitrosamines to hydrazines. google.comgoogle.com The reaction conditions, such as the choice of catalyst and solvent, can be optimized to maximize the yield of the desired hydrazine and minimize the formation of amine byproducts. acs.org The reduction of N-nitrosodibenzylamines has been a subject of specific studies, highlighting the potential for this route. acs.org Sodium hydrosulfite has also been investigated as a reducing agent for N-nitrosamines, though its effectiveness can be structure-dependent. umich.edu
| Reducing Agent | Precursor | Product | Yield | Reference |
| Zinc/Acetic Acid | N-Nitrosamines | Hydrazines | ~70% | google.com |
| Lithium Aluminum Hydride (LiAlH₄) | N-Nitrosamines | Hydrazines | ~75% | google.com |
| Palladium Catalyst/H₂ | N-Nitrosamines | Hydrazines | Good | google.comgoogle.com |
| Sodium Dithionite | N-Nitrosodibenzylamines | 1,2-Dibenzylhydrazine | Variable | acs.org |
Reductive Approaches for Hydrazine Generation
Innovative Method Development in 1,2-Dialkylhydrazine Synthesis
The synthesis of 1,2-dibenzylhydrazine is a specific example within the broader class of 1,2-dialkylhydrazines. Research in this area has produced several innovative methods that offer greater selectivity and efficiency.
One of the primary challenges in hydrazine alkylation is controlling the regioselectivity and the degree of substitution. Novel approaches have been developed to overcome these issues. A particularly effective strategy involves the use of a nitrogen dianion, formed by treating a protected hydrazine with a strong base like n-butyllithium. orgsyn.orgorgsyn.org This highly reactive dianion can then be sequentially alkylated with precision. acs.org This method allows for the controlled synthesis of symmetrically or asymmetrically substituted hydrazines. researchgate.netorgsyn.org
Direct reductive alkylation (or reductive hydrazination) offers a highly efficient one-pot alternative. organic-chemistry.orgthieme-connect.com In this approach, a carbonyl compound reacts with a hydrazine derivative to form a hydrazone intermediate in situ, which is then immediately reduced by a suitable agent. thieme-connect.comorganic-chemistry.org Reagents such as α-picoline-borane have proven effective for this transformation, providing various N-alkylhydrazine derivatives by fine-tuning the reaction conditions. organic-chemistry.orgorganic-chemistry.org A related method uses trichlorosilane (B8805176) with a Lewis base catalyst to achieve direct reductive hydrazination of ketones and aldehydes with phenylhydrazines, yielding 1,1-disubstituted hydrazines. orgsyn.org
More recently, biocatalysis has emerged as a green and highly selective alternative. Imine reductases (IREDs) have been successfully employed for the reductive amination of carbonyls with hydrazines. researchgate.net This enzymatic approach facilitates the condensation of a carbonyl with a hydrazine to form a hydrazone, which is then selectively reduced by the enzyme. This method is notable for its potential in asymmetric synthesis and its operation under mild conditions. researchgate.net
| Method | Description | Advantages | Limitations |
| Selective Alkylation via Nitrogen Dianion | A protected hydrazine is treated with a strong base (e.g., n-BuLi) to form a dianion, which is then reacted with alkyl halides. orgsyn.orgorgsyn.org | High selectivity for mono- or di-alkylation; allows for sequential, asymmetric substitution. acs.org | Requires cryogenic temperatures (-78 °C) and strongly basic, anhydrous conditions. researchgate.net |
| Direct Reductive Alkylation | A one-pot reaction of a hydrazine, a carbonyl compound, and a reducing agent (e.g., α-picoline-borane). organic-chemistry.orgthieme-connect.com | High efficiency; avoids isolation of hydrazone intermediate; milder conditions than dianion method. organic-chemistry.org | Selectivity between mono- and di-alkylation can depend on fine-tuning substrate and reagent stoichiometry. thieme-connect.com |
| Enzymatic Reductive Hydrazination | Biocatalytic reduction of a hydrazone intermediate (formed in situ from a carbonyl and hydrazine) using an enzyme like Imine Reductase (IRED). researchgate.net | High selectivity; environmentally friendly (uses H₂ as reductant); operates under mild aqueous conditions. researchgate.net | Substrate scope may be limited by the enzyme's specificity; turnover frequencies can be lower than chemical methods. researchgate.net |
Strategies for Hydrochloride Salt Formation in Preparative Chemistry
The conversion of a basic compound, such as 1,2-dibenzylhydrazine, into its hydrochloride salt is a common and crucial step in preparative chemistry, particularly in the pharmaceutical industry. chemicalbook.com Salt formation can significantly improve a compound's crystallinity, stability, and aqueous solubility. nih.govrsc.org Hydrochloride salts are the most common salt form for basic drug substances. chemicalbook.com
Several methods exist for the preparation of hydrochloride salts. The choice of method often depends on the scale of the reaction and the properties of the free base and the desired salt. A common laboratory technique involves dissolving the purified amine free base in a dry, aprotic solvent such as diethyl ether, dioxane, or dichloromethane. researchgate.netrsc.org Anhydrous hydrogen chloride gas is then bubbled through the solution, or a pre-prepared saturated solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) is added dropwise. rsc.org The hydrochloride salt, typically being insoluble in these solvents, precipitates and can be isolated by filtration. acs.org
For larger-scale industrial applications, controlling the crystallization process is critical to ensure a consistent particle size and morphology. One patented method involves adding the organic amine and hydrogen chloride simultaneously, but separately, below the surface of an organic solvent in a reaction vessel. This allows for better control over the reaction and the physical properties of the resulting suspension.
The selection of a salt form is a key part of drug development, and various factors are considered. thieme-connect.com While hydrochloride salts are favored for their low molecular weight and general toxicological acceptance, they can sometimes exhibit undesirable properties like hygroscopicity or instability at high temperatures. chemicalbook.com Therefore, the salt formation process is often part of a larger screening study to identify the optimal salt form with the best balance of physical and chemical properties. thieme-connect.com
| Method | Description | Common Solvents | Key Considerations |
| HCl Gas Introduction | Anhydrous hydrogen chloride gas is passed through a solution of the amine free base. acs.org | Diethyl ether, Dichloromethane, Toluene (B28343) | Requires a source of dry HCl gas and careful control of the gas flow. Best for ensuring anhydrous conditions. acs.org |
| Addition of HCl Solution | A standardized solution of HCl in an anhydrous organic solvent is added to a solution of the amine. researchgate.netrsc.org | Dioxane, Diethyl ether, Ethanol | Commercially available solutions (e.g., 4M HCl in Dioxane) offer convenience and accurate stoichiometry. The solvent choice can influence crystal form. researchgate.net |
| Aqueous HCl Precipitation | The amine is dissolved in a water-miscible solvent and concentrated aqueous HCl is added, often followed by cooling to induce crystallization. orgsyn.org | Ethanol, Water | Useful if the salt has some water solubility. The presence of water may lead to the formation of a hydrate (B1144303). nih.gov |
| Simultaneous Addition | The amine and HCl are added concurrently to a solvent to form a suspension directly. | Various organic solvents | An industrial method designed for large-scale production to control particle size and prevent clumping. |
Elucidation of Reaction Mechanisms Involving 1,2 Dibenzylhydrazine
Mechanistic Investigations of Aldehyde Condensations
The condensation reaction between 1,2-dibenzylhydrazine (B2685787) and aromatic aldehydes, such as benzaldehyde (B42025), has been studied to understand the formation of corresponding hydrazones. These investigations have explored several potential pathways and intermediates.
Formation Pathways of Benzaldehyde Dibenzylhydrazones
The reaction of 1,2-dibenzylhydrazine with various aromatic aldehydes in refluxing toluene (B28343) leads to the formation of benzaldehyde dibenzylhydrazones in high yields. rsc.org The fundamental reaction involves the condensation of the hydrazine (B178648) with the aldehyde, a process that can be catalyzed by either acid or base. In a typical laboratory setting, benzaldehyde can be prepared by boiling benzoyl chloride with copper nitrate (B79036) or lead nitrate in the presence of carbon dioxide. vedantu.com Commercially, it is often produced through the liquid-phase chlorination and oxidation of toluene. wikipedia.org
The reaction between two carbonyl compounds, or in this case, a hydrazine and a carbonyl compound, to form a new carbon-carbon or carbon-nitrogen double bond is a type of condensation reaction. wikipedia.orgsigmaaldrich.com The general mechanism for a base-catalyzed aldol (B89426) condensation, which shares similarities with the initial steps of hydrazone formation, involves the deprotonation of an alpha-carbon to form an enolate, which then acts as a nucleophile. byjus.com In the case of hydrazone formation, the nitrogen of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Hydride Transfer Mechanisms in Hydrazinocarbinol and Hydrazonium Ion Intermediates
A key aspect of the reaction mechanism is the proposed involvement of hydride transfer. It is suggested that the formation of benzaldehyde dibenzylhydrazones may proceed directly through a hydride transfer within a hydrazinocarbinol intermediate or a hydrazonium ion intermediate. rsc.org Hydride transfer reactions involve the movement of a hydride ion (H-) from one molecule to another. youtube.comyoutube.com These reactions are fundamental in many organic and organometallic processes. yale.edu The propensity of a species to donate a hydride ion can be described by its thermodynamic and kinetic hydricity. yale.edu In the context of the reaction between 1,2-dibenzylhydrazine and aldehydes, the hydrazinocarbinol intermediate, formed by the initial addition of the hydrazine to the aldehyde, could undergo an intramolecular hydride shift. Alternatively, protonation of the hydrazinocarbinol could lead to a hydrazonium ion, which then facilitates the hydride transfer and subsequent elimination of water to form the hydrazone.
Role of Azomethine Imines: Evidence for and Against Their Involvement
Azomethine imines are 1,3-dipolar species that are often proposed as intermediates in various organic reactions. rsc.orgrsc.org They can be generated in situ and participate in cycloaddition reactions. rsc.orgorganicreactions.org In the context of the reaction between 1,2-dibenzylhydrazine and benzaldehyde, the possibility of an azomethine imine intermediate has been considered. However, studies involving labeling and attempts to trap such an intermediate have suggested that azomethine imines are likely not involved in the formation of the corresponding hydrazones in this specific reaction. rsc.org While azomethine ylides can be generated from other precursors and used in cycloaddition reactions, direct evidence for their role in the 1,2-dibenzylhydrazine-aldehyde condensation is lacking. mdpi.com
Exploration of Diaziridine Cyclization and Subsequent Cleavage Pathways
Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and are considered strained hydrazines. wikipedia.org They can be synthesized by reacting a carbonyl compound with an aminating agent and an amine or ammonia (B1221849). wikipedia.orgencyclopedia.pub The potential for the formation of a diaziridine intermediate via intramolecular cyclization of the hydrazinocarbinol, followed by subsequent ring cleavage to yield the hydrazone, represents another possible mechanistic pathway. Diaziridines can undergo ring-opening reactions, and their reactivity is influenced by the significant ring strain. nih.gov However, direct experimental evidence to support a diaziridine cyclization-cleavage pathway in the reaction of 1,2-dibenzylhydrazine with aldehydes is not prominently reported in the reviewed literature.
Deuterium (B1214612) Labeling Studies for Mechanistic Delineation
Deuterium labeling is a powerful technique used to trace the path of atoms during a chemical reaction, thereby elucidating the reaction mechanism. nih.govnih.gov In the study of the reaction between 1,2-dibenzylhydrazine and aromatic aldehydes, labeling studies have been crucial. These studies have provided evidence against the involvement of azomethine imine intermediates in the formation of benzaldehyde dibenzylhydrazones. rsc.org By strategically placing deuterium atoms on specific positions of the reactants, researchers can analyze the isotopic distribution in the products and any recovered starting materials to infer the mechanistic pathway. For instance, the absence of expected deuterium scrambling or incorporation in certain products can rule out proposed intermediates or reaction steps. researchgate.net
Kinetic and Thermodynamic Analyses of Reaction Processes
The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics describes the energy changes and the position of equilibrium. youtube.com Together, they offer a complete picture of a reaction's feasibility and speed.
In the context of the reaction of 1,2-dibenzylhydrazine, kinetic and thermodynamic parameters can help to distinguish between different proposed mechanisms. For example, a reaction may be under kinetic control, where the major product is the one that is formed fastest, or under thermodynamic control, where the most stable product predominates. masterorganicchemistry.comyoutube.com
The activation energy, a key kinetic parameter, is the minimum energy required for a reaction to occur. youtube.com Theoretical studies can be employed to calculate the energy barriers for different reaction pathways, helping to identify the most feasible route. nih.gov For instance, a comparison of the activation energies for pathways involving hydride transfer versus those involving azomethine imine formation could provide strong evidence for one mechanism over the other. Thermodynamic data, such as the enthalpy and entropy of reaction, can indicate the relative stability of intermediates and products, further clarifying the reaction landscape. nih.gov
Computational Chemistry Approaches to Reaction Mechanism Prediction
Computational chemistry has emerged as an indispensable tool for predicting and understanding the mechanisms of chemical reactions. By simulating molecular interactions and transformations at the quantum mechanical level, researchers can gain detailed insights into reaction pathways that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) in Reaction Pathway Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy, offering a balance between computational cost and accuracy. In the context of reaction mechanism elucidation, DFT is used to map the potential energy surface of a reaction, identifying the lowest energy paths from reactants to products.
While no specific DFT studies on the reaction pathways of 1,2-dibenzylhydrazine hydrochloride are available, the general methodology would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, and products.
Reaction Coordinate Scanning: Systematically changing the geometry along a presumed reaction coordinate to identify potential transition states and intermediates.
Calculation of Thermodynamic Properties: Determining the relative energies of different species to assess the feasibility of a proposed reaction pathway.
Transition State Characterization via Computational Modeling
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of the transition state is paramount to understanding reaction kinetics. Computational modeling is the primary method for directly investigating transition state structures.
The process of characterizing a transition state for a reaction involving 1,2-dibenzylhydrazine hydrochloride would typically involve:
Locating the Transition State Structure: Using specialized algorithms to find the first-order saddle point on the potential energy surface corresponding to the transition state.
Frequency Analysis: Performing a vibrational frequency calculation to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
The absence of specific computational research on 1,2-dibenzylhydrazine hydrochloride means that data tables and detailed research findings for these subsections cannot be provided at this time. Future computational studies are needed to illuminate the specific reaction mechanisms of this compound.
Applications of 1,2 Dibenzylhydrazine Hydrochloride in Complex Molecule Synthesis
Intermediate in Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com 1,2-Disubstituted hydrazines are key precursors for a variety of these ring systems, with 1,2-dibenzylhydrazine (B2685787) hydrochloride offering a symmetrically substituted starting material for targeted syntheses.
Formation of Pyrazolidine-3,5-diones
Pyrazolidine-3,5-diones are a class of five-membered heterocyclic compounds that can be synthesized through the cyclocondensation of 1,2-disubstituted hydrazines with malonic acid derivatives, such as diethyl malonate. researchgate.netnih.gov The reaction typically proceeds by heating the reactants, often in the presence of a base or under neat conditions, leading to the formation of the dione (B5365651) ring system.
The general reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogens onto the carbonyl carbons of the malonate ester, followed by the elimination of two molecules of ethanol (B145695) to form the stable five-membered ring. Starting with 1,2-dibenzylhydrazine, this reaction would yield 1,2-dibenzylpyrazolidine-3,5-dione. The benzyl (B1604629) groups on the nitrogen atoms provide steric bulk, which can influence the compound's solid-state packing and solubility.
Reaction Scheme for Pyrazolidine-3,5-dione (B2422599) Synthesis
| Reactant 1 | Reactant 2 | Product |
| 1,2-Dibenzylhydrazine | Diethyl Malonate | 1,2-Dibenzylpyrazolidine-3,5-dione |
| Phenylhydrazine (B124118) | Diethyl Malonate | 1-Phenylpyrazolidine-3,5-dione |
| Hydrazine Hydrate (B1144303) | Diethyl Malonate | Pyrazolidine-3,5-dione |
This table illustrates the general applicability of the condensation reaction between hydrazines and diethyl malonate to form pyrazolidine-3,5-dione derivatives.
Synthesis of Oxadiazoles and Thiadiazoles via Hydrazide Intermediates
1,3,4-Oxadiazoles and their sulfur analogues, 1,3,4-thiadiazoles, are important five-membered heterocycles with a broad spectrum of biological activities. ijper.orgnih.gov A common synthetic route to these compounds involves the cyclization of N,N'-disubstituted hydrazides or related intermediates. nih.govepa.gov
To be utilized in the synthesis of these heterocycles, 1,2-dibenzylhydrazine must first be converted into a suitable hydrazide derivative. For instance, acylation of 1,2-dibenzylhydrazine with an acyl chloride or carboxylic acid would yield an N-acyl-N,N'-dibenzylhydrazide. This intermediate can then undergo dehydrative cyclization to form the oxadiazole ring. A variety of dehydrating agents, such as phosphorus oxychloride, sulfuric acid, or acetic anhydride, can be employed for this transformation. epa.gov Similarly, reaction of the hydrazide with a thionating agent like Lawesson's reagent would lead to the corresponding thiadiazole.
The general process can be summarized in two steps:
Hydrazide Formation: Reaction of 1,2-dibenzylhydrazine with an acylating agent (e.g., benzoyl chloride) to form 1,2-dibenzyl-1-benzoylhydrazine.
Cyclization: Treatment of the resulting hydrazide with a dehydrating agent to yield a 2,5-disubstituted 1,3,4-oxadiazole.
Examples of 1,3,4-Oxadiazole Synthesis from Hydrazides
| Hydrazide Precursor | Cyclization Reagent | Oxadiazole Product | Reference |
| 2-(4-(3-benzoyl)-2-methylphenoxy)acetohydrazide | Acetic Anhydride | 3-acetyl-5-((4-(3-benzoyl)-2-methylphenoxy)methyl)-2-aryl-2,3-dihydro-1,3,4-oxadiazole | nih.gov |
| 3-chloro-1-benzo[b]thiophene-2-carbohydrazide | Acetic Anhydride | 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-aryl-2,3-dihydro-1,3,4-oxadiazole | epa.gov |
| 4-(t-Bu)benzohydrazide | - | N'-benzylidene-4-(tert-butyl)benzohydrazide (intermediate) | nih.gov |
This table provides examples of hydrazide precursors used in the synthesis of various oxadiazole derivatives, illustrating the general synthetic strategy.
Exploration in the Synthesis of Other Nitrogen-Containing Heterocycles
The utility of 1,2-dibenzylhydrazine hydrochloride extends to the synthesis of a wider range of nitrogen-containing heterocycles. nih.govresearchgate.net For example, pyrazoles, which are isomers of pyrazolidines, are commonly synthesized from the reaction of hydrazines with 1,3-dicarbonyl compounds. nih.gov The reaction of 1,2-dibenzylhydrazine with a β-diketone would be expected to yield a 1,2-dibenzyl-substituted pyrazolium (B1228807) salt, which could be deprotonated to the corresponding pyrazole.
Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic scaffolds. Formations of fused heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones are achieved through the condensation of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound. chemrevlett.comrsc.org By analogy, 1,2-dibenzylhydrazine could participate in similar multicomponent strategies to generate novel, highly functionalized heterocyclic structures.
Reactions for Carbon-Nitrogen Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing molecules. researchgate.net The reactions of 1,2-dibenzylhydrazine hydrochloride inherently involve the formation of new C-N bonds. For instance, in the synthesis of the heterocycles discussed previously (pyrazolidinediones, oxadiazoles), the key cyclization steps rely on the intramolecular formation of C-N bonds.
Beyond heterocycle formation, 1,2-dibenzylhydrazine can be used in reactions specifically designed to create C-N linkages. Reductive amination, for example, could be employed to react 1,2-dibenzylhydrazine with aldehydes or ketones to form more complex, acyclic hydrazine derivatives. Subsequent transformations of these products could lead to a variety of target molecules. The benzyl groups can also be cleaved under hydrogenolysis conditions, revealing the primary hydrazine functionality for further synthetic elaboration after the initial C-N bond-forming steps have been accomplished.
Role in [3+2] Cycloaddition Reactions and Dipolarophile Chemistry
[3+2] Cycloaddition reactions are powerful tools for the stereoselective synthesis of five-membered rings. These reactions involve the combination of a 1,3-dipole with a dipolarophile. youtube.com Hydrazine derivatives can serve as precursors to 1,3-dipoles. For example, the reaction of a 1,2-disubstituted hydrazine with an aldehyde or ketone can generate an azomethine imine, which is a type of 1,3-dipole.
1,2-Dibenzylhydrazine could be condensed with two equivalents of an aldehyde (e.g., formaldehyde) to generate a 1,2-dibenzyl-substituted azomethine imine in situ. This reactive intermediate could then participate in a [3+2] cycloaddition with a variety of dipolarophiles, such as alkenes or alkynes, to afford pyrazolidine (B1218672) or pyrazoline derivatives, respectively. The stereochemical outcome of such reactions is often predictable based on frontier molecular orbital theory. libretexts.org
The general scheme for such a process would be:
Formation of the 1,3-Dipole: Reaction of 1,2-dibenzylhydrazine with an aldehyde.
Cycloaddition: Reaction of the in-situ generated azomethine imine with a dipolarophile (e.g., dimethyl acetylenedicarboxylate).
This approach provides a convergent and often stereocontrolled route to highly substituted five-membered nitrogen heterocycles.
Synthetic Utility in Peptidomimetic Design and Related Bio-isosteric Analogues
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov One strategy in peptidomimetic design is to replace the flexible peptide backbone with more rigid scaffolds that can pre-organize the side chains into a desired conformation for receptor binding.
The 1,2-dibenzylhydrazine scaffold provides a rigid, non-natural backbone that can be used to construct peptidomimetics. nih.gov The nitrogen atoms can be acylated with amino acids or other carboxylic acids, and the benzyl groups can either be retained to provide specific steric and electronic properties or removed to allow for further functionalization. The constrained N-N bond torsion angle in the hydrazine moiety can help to lock the molecule into a specific conformation, mimicking secondary structures of peptides such as β-turns.
For example, sequential acylation of 1,2-dibenzylhydrazine with different protected amino acids would lead to a "hydrazine peptide" or aza-peptide analogue. These bio-isosteres, where a Cα-carbon is replaced by a nitrogen atom, can have profound effects on the molecule's conformation and biological activity. The study of such analogues is crucial for understanding peptide-receptor interactions and for the development of new therapeutic agents. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Applications in Reactivity Studies
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 1,2-Dibenzylhydrazine (B2685787);hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons present.
The aromatic protons on the benzyl (B1604629) groups would typically appear in the downfield region of the spectrum, generally between 7.2 and 7.5 ppm. The exact chemical shifts and multiplicity would depend on the solvent and the electronic effects within the molecule. The methylene (B1212753) (CH₂) protons of the benzyl groups are diastereotopic due to the chiral nature of the hydrazine (B178648) nitrogen atoms, especially in a constrained conformation. This could result in a complex multiplet, potentially an AB quartet, rather than a simple singlet. However, rapid conformational changes in solution might lead to an averaged, seemingly simpler signal. These benzylic protons are expected to resonate in the range of 3.8 to 4.5 ppm. stackexchange.comchemicalbook.com The N-H protons of the hydrazine moiety, being part of a hydrochloride salt, would be expected to be deshielded and could appear as a broad signal further downfield, the position of which is highly dependent on concentration, temperature, and solvent.
In reactivity studies, ¹H NMR is a powerful tool to monitor the transformation of 1,2-Dibenzylhydrazine;hydrochloride. For instance, in an oxidation reaction, the disappearance of the signals corresponding to the hydrazine and benzylic protons and the appearance of new signals corresponding to the oxidized product (e.g., 1,2-dibenzyldiazene) would be observed. Similarly, in reactions involving the cleavage of the N-N or C-N bonds, the emergence of new aromatic and aliphatic signals would provide direct evidence of the reaction progress and the formation of new species.
Predicted ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 10H |
| Benzylic (CH₂) | 3.8 - 4.5 | Singlet or AB quartet | 4H |
| Hydrazine (N-H) | Variable (broad) | Broad singlet | 2H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is equally crucial for unambiguous structural assignment. For this compound, the ¹³C NMR spectrum would complement the ¹H NMR data.
The aromatic carbons of the benzyl groups are expected to show several signals in the region of 125-140 ppm. organicchemistrydata.orgoregonstate.edu The number of signals will depend on the symmetry of the phenyl rings. The ipso-carbon (the carbon attached to the methylene group) would be distinct from the ortho, meta, and para carbons. The benzylic carbon (CH₂) signal is anticipated to appear in the range of 50-60 ppm. organicchemistrydata.orgcdnsciencepub.com The chemical shift of this carbon is influenced by the electronegativity of the adjacent nitrogen atom.
Changes in the ¹³C NMR spectrum during a reaction provide clear evidence of structural transformations. For example, the formation or breaking of carbon-carbon or carbon-heteroatom bonds will result in the appearance of new signals or the disappearance of existing ones, allowing for the detailed tracking of the carbon skeleton's fate during a chemical process.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Benzylic (CH₂) | 50 - 60 |
| Aromatic (C₆H₅) | 125 - 140 |
Advanced NMR Techniques for Stereochemical Analysis
Due to the presence of two nitrogen atoms, 1,2-Dibenzylhydrazine can exist in different conformations and potentially as stereoisomers (enantiomers and diastereomers). Advanced NMR techniques are essential for probing these stereochemical aspects.
Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons. beilstein-journals.orgnih.gov For a flexible molecule like 1,2-Dibenzylhydrazine, NOE data can help to identify the predominant conformation in solution by observing correlations between protons that are close in space but not necessarily through bonds. beilstein-journals.org For example, NOE correlations between the benzylic protons and specific protons on the phenyl rings could help define the rotational preference around the C-N and N-N bonds.
Correlation Spectroscopy (COSY) is a 2D NMR technique that shows correlations between protons that are coupled to each other. This would be useful in confirming the connectivity within the benzyl groups, showing the coupling between the benzylic protons (if they are a multiplet) and potentially long-range couplings to the aromatic protons.
For more complex stereochemical assignments, especially in cases where diastereomers might be formed during a reaction, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates protons with their directly attached carbons, while HMBC shows correlations between protons and carbons over two or three bonds. These techniques provide a robust framework for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. arxiv.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. acs.org The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions.
For 1,2-Dibenzylhydrazine, the molecular ion peak would be expected, although it might be weak due to the lability of the N-N and C-N bonds. A prominent fragment is anticipated at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), which can rearrange to the even more stable tropylium (B1234903) ion. nih.govnist.gov Another likely fragmentation pathway is the cleavage of the N-N bond, which could lead to ions corresponding to the benzylamine (B48309) radical cation (C₇H₉N⁺) at m/z 107. Homolytic cleavage of the N-N bond could also produce a benzylaminyl radical, which would not be observed, and a benzylaminyl cation. Further fragmentation of the benzylamine ion would also be expected.
Predicted Major Fragments in EI-MS of 1,2-Dibenzylhydrazine
| m/z | Proposed Fragment |
|---|---|
| 212 | [M]⁺ (Molecular ion of the free base) |
| 107 | [C₆H₅CH₂NH₂]⁺ |
| 106 | [C₆H₅CH=NH]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov Since this compound is a salt, it is well-suited for ESI analysis. In positive ion mode, the spectrum would be expected to show the protonated molecule of the free base, [M+H]⁺, at m/z 213.
ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). nih.gov This collision-induced dissociation (CID) provides structural information in a more controlled manner than EI. For the [M+H]⁺ ion of 1,2-Dibenzylhydrazine, a likely fragmentation pathway would be the loss of a neutral benzylamine molecule, or the cleavage of the N-N bond. nih.govresearchgate.net The fragmentation pattern in ESI-MS/MS is often simpler than in EI-MS, which can be advantageous for structural confirmation. rsc.org
Mass Spectrometric Studies of Labeled Compounds
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the study of 1,2-Dibenzylhydrazine, the use of isotopically labeled analogues is a sophisticated strategy employed to trace the molecule's fate in chemical reactions or biological systems and to elucidate its fragmentation pathways upon ionization.
Electron ionization (EI) is a common method used to generate ions in a mass spectrometer. The high energy of the electron beam typically causes the molecular ion to fragment into smaller, characteristic pieces. The fragmentation pattern of unlabeled 1,2-Dibenzylhydrazine is expected to be dominated by the cleavage of the C-N and N-N bonds, given their relative weakness compared to the C-C bonds within the benzyl groups. The most prominent peak is often the tropylium ion (C7H7+), which results from the cleavage of a benzyl group and subsequent rearrangement to a stable aromatic cation.
The use of stable isotopes, such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), allows for the precise tracking of specific atoms within the molecule. For instance, if 1,2-Dibenzylhydrazine is synthesized with deuterium atoms on the aromatic rings of the benzyl groups, the mass of the tropylium fragment will increase accordingly. This labeling strategy is instrumental in distinguishing between different fragmentation mechanisms and in quantifying the compound in complex mixtures using isotope dilution methods. nist.gov
Below is a table illustrating the expected mass-to-charge ratios (m/z) for key fragments of unlabeled and isotopically labeled 1,2-Dibenzylhydrazine.
| Fragment | Unlabeled (¹²C, ¹⁴N, ¹H) m/z | Labeled (¹³C in one benzyl group) m/z | Labeled (¹⁵N in hydrazine core) m/z | Labeled (D on both benzyl methylene groups) m/z |
| [C₁₄H₁₆N₂]⁺ (Molecular Ion) | 212 | 219 | 214 | 216 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 or 98 | 91 | 92 |
| [C₇H₈N]⁺ | 106 | 106 or 113 | 107 | 108 |
| [C₁₄H₁₅N₂]⁺ ([M-H]⁺) | 211 | 218 | 213 | 215 |
This table presents theoretical m/z values for singly charged ions and assumes complete labeling at the specified positions.
The analysis of such labeled compounds provides unambiguous data for metabolic studies, reaction mechanism investigations, and quantitative proteomics research where hydrazine-containing reagents are sometimes employed. nih.govchemguide.co.uk
Vibrational Spectroscopy in Understanding Molecular Interactions
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the molecular structure, bonding, and intermolecular interactions, such as hydrogen bonding. The vibrational spectrum of this compound provides a unique fingerprint that is valuable for its identification and for studying the effects of protonation and crystal packing forces.
The IR spectrum of a related isomer, 1,1-dibenzylhydrazine (B40788) hydrochloride, provides insight into the expected vibrational modes. nist.gov The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the benzyl groups and the hydrazinium (B103819) core.
Key vibrational modes for this compound include:
N-H Stretching: In the hydrochloride salt, the hydrazine nitrogen atoms are protonated, forming a hydrazinium ion. This results in strong, broad absorption bands in the high-frequency region of the IR spectrum, typically between 2500 and 3200 cm⁻¹. These bands are often broad due to strong hydrogen bonding interactions with the chloride counter-ion and neighboring molecules in the solid state.
C-H Stretching: The aromatic and aliphatic C-H stretching vibrations of the benzyl groups appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
N-N Stretching: The N-N stretching vibration is a key feature of hydrazine derivatives. In the neutral molecule, this band is often weak in the IR spectrum but stronger in the Raman spectrum. Upon protonation, the frequency and intensity of this mode can shift.
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) rings typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
CH₂ Bending: The scissoring and wagging vibrations of the methylene (CH₂) groups are expected in the 1470-1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region, and their positions are indicative of the substitution pattern of the benzene ring.
A comparison of the IR and Raman spectra can provide complementary information. nih.gov Vibrations that are symmetric with respect to a center of inversion will be Raman active and IR inactive, and vice-versa. For a molecule like this compound, which lacks a center of inversion, most vibrational modes are expected to be active in both IR and Raman spectroscopy, though their relative intensities may differ significantly.
The following table summarizes some of the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N⁺-H Stretching | 2500 - 3200 | Broad and strong due to hydrogen bonding. |
| Aromatic C-H Stretching | 3000 - 3100 | Sharp, multiple bands. |
| Aliphatic C-H Stretching | 2850 - 3000 | Sharp, multiple bands. |
| Aromatic C=C Stretching | 1450 - 1600 | Series of sharp bands. |
| CH₂ Scissoring | 1430 - 1470 | |
| N-N Stretching | ~1000 - 1100 | May be weak in IR. |
| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Strong bands, indicative of monosubstituted benzene rings. |
These are approximate ranges and the exact positions can vary based on the specific crystalline environment and intermolecular interactions.
The detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecular structure, conformational preferences, and the nature of non-covalent interactions that govern the properties of this compound. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic properties of molecules. These properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental to a molecule's stability and reactivity.
For 1,2-dibenzylhydrazine (B2685787), the core of its reactivity lies in the hydrazine (B178648) (-NH-NH-) moiety. Calculations on the parent hydrazine molecule (N₂H₄) provide a baseline for understanding its electronic structure. The nitrogen atoms, with their lone pairs of electrons, are the primary sites for nucleophilic and basic activity. The Highest Occupied Molecular Orbital (HOMO) is typically associated with these lone pairs, indicating that this is where the molecule is most likely to donate electrons in a chemical reaction. The Lowest Unoccupied Molecular Orbital (LUMO) represents the region most susceptible to accepting electrons.
The addition of two benzyl (B1604629) groups (-CH₂-C₆H₅) to the hydrazine core significantly influences its electronic structure. The electron-donating nature of the alkyl (methylene) group and the π-system of the phenyl ring can modulate the energy of the HOMO and LUMO. Global reactivity descriptors, derived from these orbital energies, help quantify the molecule's chemical behavior. nih.gov Studies on various hydrazine derivatives show that substituents can alter the HOMO-LUMO energy gap (ΔE), which is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally implies higher reactivity.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -9.7 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ +1.6 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ~ 11.3 eV | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | ~ 1.85 D | Measure of the overall polarity of the molecule. |
Note: Values are representative and can vary based on the level of theory and basis set used in the calculation. Data is based on the parent hydrazine molecule as a model.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules, including conformational changes and interactions with their environment. For 1,2-dibenzylhydrazine;hydrochloride, MD simulations would be crucial for understanding the flexibility of the molecule and how it interacts with other molecules, such as solvents or biological targets.
The central N-N single bond in hydrazine derivatives is subject to rotation, leading to different stable conformations (rotamers). Theoretical studies on hydrazine show two primary barriers to rotation: a higher energy barrier for the syn or eclipsed conformation (where the lone pairs are aligned) and a lower energy barrier for the anti or staggered conformation. doi.orgnih.gov The most stable conformation is the gauche (skew) form, with a dihedral angle of approximately 95°. doi.org This preference is a balance between steric repulsion of the hydrogen atoms and electronic effects involving the nitrogen lone pairs. nih.gov
The hydrochloride form implies that one of the nitrogen atoms is protonated, forming an ammonium (B1175870) salt [-NH₂⁺-NH-]. This has a profound effect on intermolecular interactions. MD simulations of similar charged molecules in solution show the formation of strong hydrogen bonds between the N-H protons of the cation and the chloride anion (Cl⁻) or polar solvent molecules like water. gywlxb.cn These interactions are critical for understanding the solubility and crystal packing of the compound.
| Conformation/Transition State | Dihedral Angle (H-N-N-H) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Gauche (Stable) | ~95° | 0.0 (Reference) | The most stable, ground-state conformation. |
| Anti (Transition State) | 180° | ~1.6 - 3.8 | A rotational barrier where hydrogens are staggered. |
| Syn (Transition State) | 0° | ~10 - 12.0 | The highest energy barrier, with hydrogens eclipsed. |
Note: Values are from various theoretical studies and represent the energy landscape of the parent hydrazine molecule. doi.orgnih.govnih.gov The presence of benzyl groups would significantly alter these barriers.
Computational Design of Novel Reactions and Catalytic Systems
Computational chemistry is increasingly used not just for analysis but for the proactive design of new chemical reactions and catalysts. rsc.orgyoutube.com By mapping the potential energy surface of a reaction, chemists can predict transition states, activation energies, and reaction pathways, allowing for the rational design of more efficient synthetic routes or catalysts.
For a molecule like 1,2-dibenzylhydrazine, computational methods could be applied to:
Design of Synthesis Routes: The formation of the N-N bond or the N-C bonds can be modeled to optimize reaction conditions. For example, the Pd-catalyzed coupling of hydrazine derivatives with aryl halides is a known method for forming N-aryl hydrazides, and computational studies can help in selecting the most effective ligands and conditions by analyzing the catalytic cycle. organic-chemistry.org
Prediction of Reactivity: DFT calculations can predict the most likely sites for oxidation or other functional group transformations. This information can guide the development of selective reactions.
Catalyst Design: In processes where hydrazine derivatives are used or produced, such as in fuel cells or ammonia (B1221849) synthesis, computational models are essential for designing new catalyst surfaces. researchgate.netnih.gov For instance, DFT has been used to study the adsorption and decomposition of hydrazine on various metal surfaces, providing insights that guide the development of more efficient catalysts. rsc.orgpsu.edu
While no specific computational designs for reactions involving 1,2-dibenzylhydrazine are documented, the established methodologies are fully applicable. A typical workflow would involve using DFT to calculate the energies of reactants, products, and intermediates, and to locate the transition state structures connecting them, thereby revealing the reaction's kinetic and thermodynamic feasibility.
In Silico Modeling for Ligand-Target Interactions in Related Hydrazine Derivatives
The structural motif of hydrazine is present in many biologically active compounds, making in silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies highly relevant. jppres.comunair.ac.id These methods are used to predict how a ligand (like a drug candidate) might bind to a biological target (like an enzyme or receptor) and to correlate its chemical structure with its biological activity.
Hydrazine derivatives are well-known inhibitors of Monoamine Oxidase (MAO) enzymes, which are important targets for antidepressant and neuroprotective drugs. nih.govnih.gov Phenelzine, a phenylethylhydrazine, is a classic example of an irreversible MAO inhibitor. nih.govjohnshopkins.edu The benzyl group in 1,2-dibenzylhydrazine is structurally related to the phenylethyl group of phenelzine, suggesting that it could potentially interact with the active site of MAO or other enzymes.
Molecular docking simulations could be used to place 1,2-dibenzylhydrazine into the active site of a target protein. The simulation would calculate a "docking score," an estimate of the binding affinity, and reveal potential interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govnih.gov
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. turkjps.orgnih.gov For a set of hydrazine derivatives, a QSAR model could be built to predict the inhibitory activity based on descriptors like polarity, size, and electronic properties. nih.gov Such models guide the design of new, more potent derivatives by identifying the structural features that are most important for activity.
| Hydrazine Derivative Class | Enzyme Target | Reported Activity (IC₅₀) | Reported Binding Affinity (Docking) |
|---|---|---|---|
| Thiazolylhydrazine-piperazines | MAO-A | 0.057 µM | - |
| Benzothiazine-carbohydrazides | MAO-A | 0.11 µM | -9.5 kcal/mol |
| Hydrazide-hydrazone imines | Acetylcholinesterase (AChE) | 2.01 µM | -10.82 kcal/mol |
| Pyrrolyl-benzoate hydrazines | M. tuberculosis DHFR | 0.8 µg/mL | -8.9 kcal/mol |
Note: This table presents example data from various studies on different classes of hydrazine derivatives to illustrate the application of in silico methods. nih.govnih.govnih.govplos.org IC₅₀ is the concentration of an inhibitor where the response is reduced by half. Binding affinity is a calculated estimate of binding strength.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations Involving 1,2-Dibenzylhydrazine (B2685787)
The unique structural and electronic properties of 1,2-disubstituted hydrazines, such as 1,2-dibenzylhydrazine, make them intriguing candidates for roles in catalysis, either as ligands for metal centers or as organocatalysts themselves. Future research is anticipated to delve deeper into these possibilities.
One promising area is the use of 1,2-disubstituted hydrazines as precursors or components in the synthesis of novel catalyst systems. For instance, research has shown that titanium complexes can catalyze the 1,2-diamination of alkynes using 1,1-disubstituted hydrazines. nih.gov This suggests a potential pathway for developing new catalytic reactions where 1,2-dibenzylhydrazine could be a key reactant, leading to the formation of valuable 1,2-diamine products. nih.gov The development of earth-abundant and non-toxic metal catalysts, such as those based on titanium, is a particularly attractive direction for these investigations. nih.gov
Furthermore, the ability of hydrazine (B178648) derivatives to participate in dual oxidation and asymmetric organocatalysis opens up possibilities for enantioselective synthesis. organic-chemistry.org Future work could explore the use of chiral derivatives of 1,2-dibenzylhydrazine to induce stereoselectivity in a variety of chemical transformations, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
Sustainable Synthesis Approaches for Hydrazine Derivatives
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The synthesis of hydrazine and its derivatives has traditionally relied on methods that can involve harsh conditions and hazardous reagents. Consequently, a significant future research direction is the development of sustainable and green synthetic routes.
Recent advancements have demonstrated the efficacy of mechanochemical synthesis, solid-state melt reactions, and the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) and bio-based solvents for the preparation of hydrazine-containing compounds. frontiersin.orgrsc.org For example, the condensation of chalcones with hydrazine hydrate (B1144303) in PEG has been shown to be an efficient, green protocol for synthesizing pyrazolines in good to excellent yields. frontiersin.org Similarly, microwave-assisted synthesis under solvent-free conditions is another promising green method for preparing hydrazone derivatives. minarjournal.com
Organocatalysis, using recyclable catalysts like L-proline, also presents a sustainable pathway for the synthesis of hydrazide derivatives, offering mild reaction conditions, high purity, and short reaction times. mdpi.com Future research will likely focus on adapting and optimizing these green methodologies for the synthesis of a wider range of hydrazine derivatives, including 1,2-dibenzylhydrazine, to reduce the environmental footprint of their production. frontiersin.orgminarjournal.com
Integration of Automation and Artificial Intelligence in Hydrazine Chemistry Research
The synergy between artificial intelligence (AI), machine learning, and laboratory automation is set to revolutionize chemical research. In the context of hydrazine chemistry, these technologies can significantly accelerate the discovery and optimization of new reactions and applications.
Expansion of Synthetic Applications in Advanced Materials and Functional Molecules
While hydrazine derivatives have established roles in pharmaceuticals and agrochemicals, their application in advanced materials and functional molecules is a burgeoning area of research. researchgate.netacs.org The unique properties of the hydrazine moiety can be leveraged to create materials with novel optical, electronic, and mechanical properties.
Hydrazones, which can be readily synthesized from hydrazines, are known to be useful for creating a variety of heterocyclic compounds and have applications as dyes. mdpi.commdpi.com Research into the integration of hydrazine derivatives into polymer backbones could lead to the development of new polymers with enhanced thermal stability, glass transition temperatures, and tailored mechanical properties. researchgate.net
Furthermore, the ability of dicyanovinyl moieties, which can be incorporated into molecules through reactions involving hydrazine derivatives, to exhibit aggregation-induced emission (AIE) opens up applications in areas such as bio-imaging and sensors. acs.org The development of novel hydrazide-hydrazone derivatives as anticancer agents is also a promising field of study. mdpi.com Future research will likely focus on the rational design and synthesis of hydrazine-based molecules for specific applications in materials science, including organic light-emitting diodes (OLEDs), solar cells, and smart materials that respond to external stimuli. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
